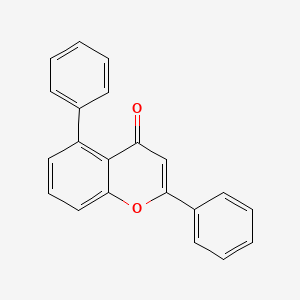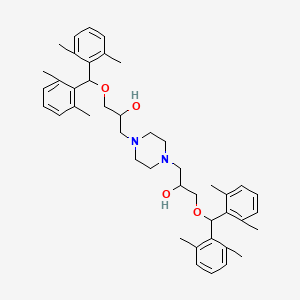
2,5-Diphenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide .
Industrial Production Methods
Industrial production of 2,5-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
2,5-Diphenyl-4H-chromen-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, in the context of its antioxidant activity, the compound can scavenge free radicals and inhibit oxidative stress . In neurodegenerative diseases, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2,5-Diphenyl-4H-chromen-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-chromen-4-one: This compound has a similar structure but lacks the additional phenyl group at the 5-position.
4H-Chromen-4-one: The parent chromone structure without any phenyl substitutions.
Thiochroman-4-one: A sulfur analog of chroman-4-one, which shows similar but distinct biological activities.
The uniqueness of 2,5-Diphenyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
920286-92-6 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2,5-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-18-14-20(16-10-5-2-6-11-16)23-19-13-7-12-17(21(18)19)15-8-3-1-4-9-15/h1-14H |
Clé InChI |
LLTQRFAYXVMWPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=CC=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)


![1-benzyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11831994.png)
![tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B11831997.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11831998.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)
![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)

![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)

![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)
![methyl 3-(1-methylpyridin-1-ium-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate;iodide](/img/structure/B11832064.png)
